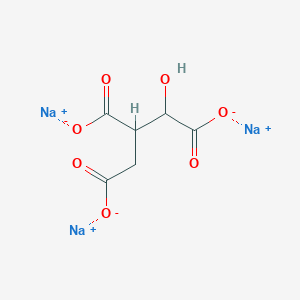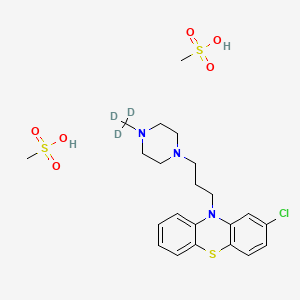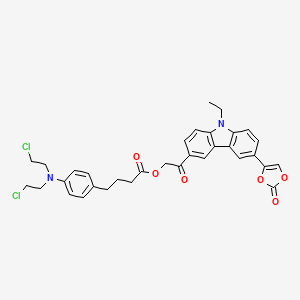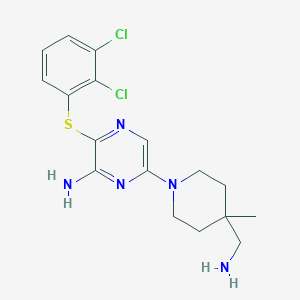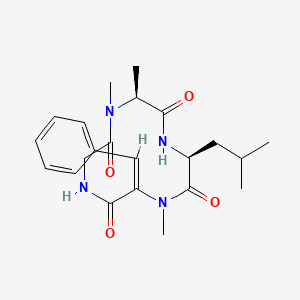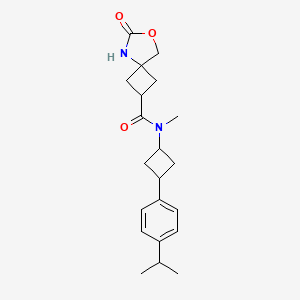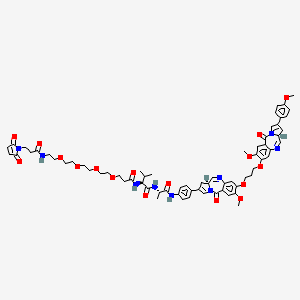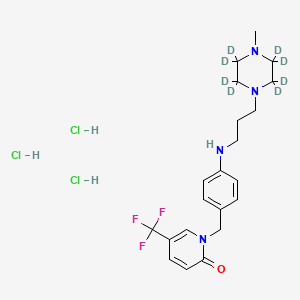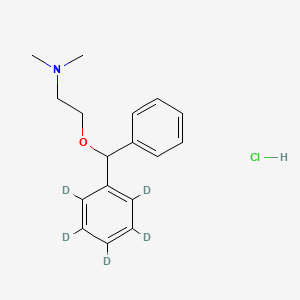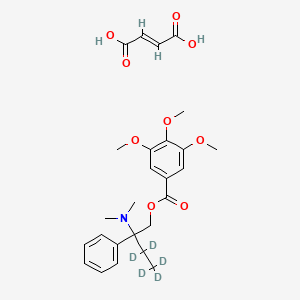
Trimebutine-d5 (fumarate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimebutine-d5 (fumarate) is a deuterium-labeled derivative of trimebutine, a spasmolytic agent that regulates intestinal and colonic motility. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of trimebutine. The compound is known for its antimuscarinic and weak mu opioid agonist effects, making it useful in the treatment of irritable bowel syndrome and other gastrointestinal disorders .
準備方法
The synthesis of trimebutine-d5 (fumarate) involves several steps:
Esterification and Amino-Methylation: 2-amino-2-phenylbutyric acid is esterified and amino-methylated simultaneously to obtain 2-(dimethylamino)-2-phenylmethyl butyrate.
Reduction: Sodium borohydride is used to reduce the esterified product to 2-(dimethylamino)-2-phenylbutyl alcohol.
Final Synthesis: The alcohol is then reacted with 3,4,5-trimethoxybenzoic acid in an organic solvent using protonic acid as a catalyst to produce trimebutine
化学反応の分析
Trimebutine-d5 (fumarate) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Trimebutine-d5 (fumarate) is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of trimebutine in the body.
Metabolic Studies: The deuterium labeling helps in tracing the metabolic pathways and identifying metabolites.
Drug Development: It serves as a reference compound in the development of new drugs targeting gastrointestinal disorders.
Cancer Research: Recent studies have shown its potential in promoting apoptosis in glioma cells, indicating its use as an anti-tumor agent
作用機序
Trimebutine-d5 (fumarate) exerts its effects through several mechanisms:
Opioid Receptor Agonism: It acts as an agonist on peripheral mu, kappa, and delta opioid receptors, modulating gastrointestinal motility and pain.
Calcium Channel Inhibition: At high concentrations, it inhibits extracellular calcium influx in smooth muscle cells, affecting muscle contraction.
Peptide Release Modulation: It influences the release of gastrointestinal peptides like motilin, vasoactive intestinal peptide, gastrin, and glucagon, thereby regulating gastrointestinal function
類似化合物との比較
Trimebutine-d5 (fumarate) is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Trimebutine: The non-labeled version used for treating gastrointestinal disorders.
N-desmethyltrimebutine: A major metabolite of trimebutine with similar pharmacological properties.
Domperidone: Another gastrointestinal motility agent, but with different mechanisms of action and receptor targets
Trimebutine-d5 (fumarate) stands out due to its specific use in research and its ability to provide detailed insights into the pharmacokinetics and metabolism of trimebutine.
特性
分子式 |
C26H33NO9 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,7D2; |
InChIキー |
FSRLGULMGJGKGI-ROARZMHJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


